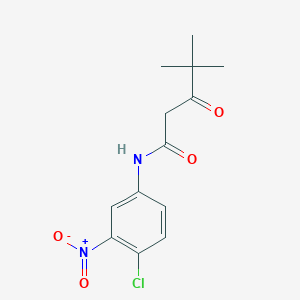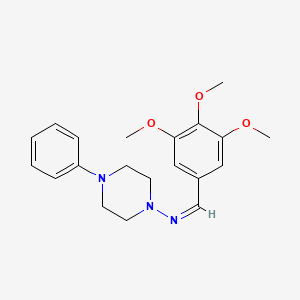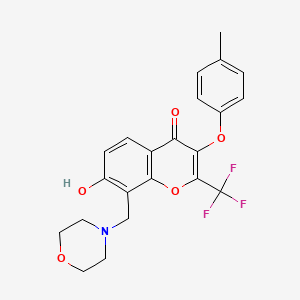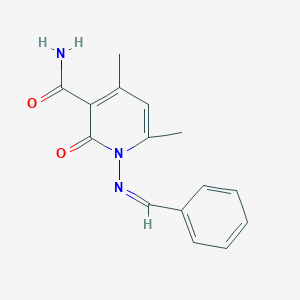
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide, also known as NITD-008, is a small molecule drug that has been studied for its potential antiviral properties. This compound was first identified in a high-throughput screen for inhibitors of the dengue virus, a mosquito-borne virus that infects millions of people each year. Since then, NITD-008 has been studied for its activity against other viruses, including Zika virus, West Nile virus, and yellow fever virus. In
Applications De Recherche Scientifique
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide has been studied for its activity against several viruses, including dengue virus, Zika virus, West Nile virus, and yellow fever virus. In vitro studies have shown that N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide can inhibit viral replication by targeting the viral RNA polymerase. In vivo studies have also demonstrated the efficacy of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide against these viruses in animal models.
Mécanisme D'action
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is believed to inhibit viral replication by targeting the viral RNA polymerase. Specifically, N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is thought to bind to a conserved region of the polymerase, preventing it from synthesizing viral RNA. This mechanism of action is similar to that of other antiviral drugs, such as ribavirin and sofosbuvir.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide has been shown to have low toxicity in vitro and in vivo. In animal studies, N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide has been well-tolerated at doses up to 100 mg/kg. However, more research is needed to fully understand the biochemical and physiological effects of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is its broad-spectrum activity against several different viruses. This makes it a potentially useful tool for studying viral replication and for developing new antiviral therapies. However, one limitation of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is its relatively low potency compared to other antiviral drugs. This may make it less effective in certain situations, such as in the treatment of severe viral infections.
Orientations Futures
There are several future directions for research on N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide. One area of interest is the development of more potent analogs of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide that could be used as antiviral drugs. Another area of research is the study of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide in combination with other antiviral drugs, to determine if this could lead to increased efficacy against certain viruses. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide, particularly in humans.
Méthodes De Synthèse
The synthesis of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide involves several steps, starting with the reaction of 4-chloro-3-nitroaniline with 4,4-dimethyl-3-oxopentanoic acid to form an amide intermediate. This intermediate is then reduced using a borohydride reagent to yield N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide. The overall yield of this synthesis is reported to be around 25%.
Propriétés
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-13(2,3)11(17)7-12(18)15-8-4-5-9(14)10(6-8)16(19)20/h4-6H,7H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTBUQQNZAXHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5912927.png)

![3-(5-methyl-2-furyl)-N'-[1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5912953.png)
![1-{3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5912962.png)
![3-(4-chlorophenyl)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912967.png)
![3-(4-biphenylyloxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5912976.png)
![4-chloro-N-{2-(4-methoxyphenyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide](/img/structure/B5912978.png)
![3-(4-chloro-3,5-dimethylphenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912983.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912992.png)

![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5913009.png)
![(3-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B5913011.png)
![5-imino-2-isobutyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5913012.png)
